An In-depth Technical Guide on the Basic Properties of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on the Basic Properties of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. The document details its physicochemical characteristics, aqueous solubility, and basicity, supported by detailed experimental protocols for their determination.
Physicochemical Properties
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is a solid compound belonging to the 2-amino-1,3,4-thiadiazole class of molecules.[1] Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial and anticancer properties.[2][3][4][5] The basicity of the 2-amino group is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic profiles.
Table 1: Summary of Physicochemical Data for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
| Property | Value | Data Type | Source |
| Melting Point | 205-207 °C | Experimental | [1] |
| Boiling Point | 390.0 ± 44.0 °C | Predicted | [1] |
| pKa | 3.33 ± 0.10 | Predicted | [1] |
| Density | 1.383 ± 0.06 g/cm³ | Predicted | [1] |
| Physical Form | Solid | Experimental | [1] |
Basicity and pKa Determination
The basicity of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is primarily attributed to the exocyclic amino group. The predicted pKa of 3.33 suggests it is a weak base.[1] The pKa, or acid dissociation constant, is a crucial parameter in drug development as it influences a compound's solubility, absorption, distribution, and receptor-binding characteristics.
The diagram below illustrates the key structural features of the molecule contributing to its basic properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[6][7]
Objective: To experimentally determine the pKa of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.
Materials:
-
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Potentiometer with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is limited, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be considered.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Calibrate the pH electrode using standard buffers (pH 4, 7, and 10) and immerse it in the solution.
-
Acidification: Add a known excess of standardized HCl to the solution to fully protonate the amino group.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).[6] This corresponds to the inflection point of the sigmoid curve.
Aqueous Solubility
Table 2: Aqueous Solubility Profile (Template for Experimental Data)
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic | pH 7.4 Buffer | 25 | - | Nephelometry/LC-MS |
| Thermodynamic | pH 7.4 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |
| Thermodynamic | pH 5.0 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |
| Thermodynamic | Deionized Water | 25 | - | Shake-Flask (HPLC/LC-MS) |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[9][11][12]
Objective: To determine the equilibrium solubility of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine in a specified aqueous buffer.
Materials:
-
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (solid)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC/MS) system
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Vials
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC/MS method.[8][9]
-
Standard Curve: Prepare a standard calibration curve of the compound at known concentrations to accurately quantify the amount in the filtrate.
-
Calculation: The determined concentration from the filtrate represents the thermodynamic solubility of the compound under the tested conditions.
The workflow for determining these fundamental properties is outlined below.
References
- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine [smolecule.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. chembk.com [chembk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asianpubs.org [asianpubs.org]
